N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide
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Overview
Description
N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide is a compound that features both triazole and thiazole rings These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide typically involves the formation of the triazole and thiazole rings followed by their coupling to form the final product. One common method involves the reaction of 4-(1,3-thiazol-2-yl)butanoic acid with 4-(1-methyl-1,2,4-triazol-3-yl)aniline under appropriate coupling conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Thiamine: A vitamin containing a thiazole ring.
Voriconazole: Another triazole antifungal agent.
Uniqueness
N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide is unique due to the combination of both triazole and thiazole rings in its structure. This dual presence can enhance its biological activity and specificity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
N-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-4-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-21-11-18-16(20-21)12-5-7-13(8-6-12)19-14(22)3-2-4-15-17-9-10-23-15/h5-11H,2-4H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYZWOVURXKQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=CC=C(C=C2)NC(=O)CCCC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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